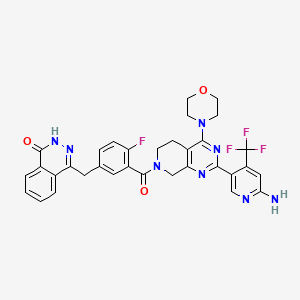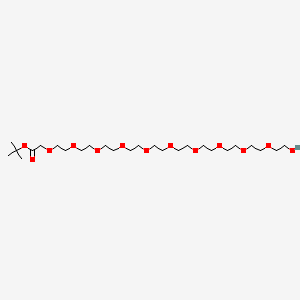
Azido-PEG24-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG24-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group and a tert-butyl carbamate (Boc) protecting group. The compound is known for its hydrophilic properties, which enhance solubility in aqueous media, making it a valuable tool in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG24-Boc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivativesThe final step involves the protection of the terminal amine group with a tert-butyl carbamate (Boc) group.
Activation of PEG: The PEG chain is activated using a reagent such as tosyl chloride or mesyl chloride.
Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide group.
Protection with Boc Group: The terminal amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. Advanced equipment and techniques are employed to achieve reproducible results.
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG24-Boc undergoes various chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
Triazole Linkages: The primary products of these reactions are triazole linkages, which are stable and useful in various applications.
Wissenschaftliche Forschungsanwendungen
Azido-PEG24-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system.
Biology: Employed in bio-conjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Wirkmechanismus
Azido-PEG24-Boc functions as a linker in PROTACs, which are designed to degrade specific target proteins. The azide group allows for bio-conjugation through click chemistry, while the PEG chain provides solubility and flexibility. The Boc group protects the terminal amine during synthesis and can be removed under acidic conditions to expose the reactive amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG24-Acid: Contains a terminal carboxylic acid group instead of a Boc-protected amine.
Azido-PEG24-Alcohol: Features a terminal hydroxyl group instead of a Boc-protected amine.
Uniqueness
Azido-PEG24-Boc is unique due to its combination of an azide group and a Boc-protected amine, which provides versatility in bio-conjugation and synthetic applications. The PEG chain enhances solubility, making it suitable for various aqueous environments .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H109N3O26/c1-55(2,3)84-54(59)4-6-60-8-10-62-12-14-64-16-18-66-20-22-68-24-26-70-28-30-72-32-34-74-36-38-76-40-42-78-44-46-80-48-50-82-52-53-83-51-49-81-47-45-79-43-41-77-39-37-75-35-33-73-31-29-71-27-25-69-23-21-67-19-17-65-15-13-63-11-9-61-7-5-57-58-56/h4-53H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMYKGZCCVUIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H109N3O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1228.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














